7-Bromo-9-chloro-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
7-Bromo-9-chloro-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidin-4-one family. This compound is characterized by the presence of bromine, chlorine, and ethyl groups attached to the pyrido[1,2-a]pyrimidin-4-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-9-chloro-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the functionalization of the pyrido[1,2-a]pyrimidin-4-one core. One common method includes the bromination and chlorination of the core structure under controlled conditions. The reaction conditions often involve the use of bromine and chlorine sources in the presence of suitable catalysts and solvents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-9-chloro-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Aryl Sulfonyl Hydrazides: Used for sulfenylation reactions.
Aryl Sulfonyl Chlorides: Used for chlorination reactions.
Sulfinic Acids and Sodium Sulfinates: Used for sulfenylation and selenylation reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with different functional groups, which can be used for further applications in pharmaceuticals and material sciences .
Scientific Research Applications
7-Bromo-9-chloro-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:
Pharmaceuticals: It exhibits potential biological activities such as antimicrobial, antiviral, and anticancer properties.
Material Sciences: It is used in the development of new materials with specific properties.
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor antagonism.
Mechanism of Action
The mechanism of action of 7-Bromo-9-chloro-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor antagonist, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of pyrido[1,2-a]pyrimidin-4-one, such as:
- 7-Bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
- 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 9-methyl .
Uniqueness
The uniqueness of 7-Bromo-9-chloro-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H8BrClN2O |
---|---|
Molecular Weight |
287.54 g/mol |
IUPAC Name |
7-bromo-9-chloro-2-ethylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H8BrClN2O/c1-2-7-4-9(15)14-5-6(11)3-8(12)10(14)13-7/h3-5H,2H2,1H3 |
InChI Key |
ODJXWBBHOJPBMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N2C=C(C=C(C2=N1)Cl)Br |
Origin of Product |
United States |
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